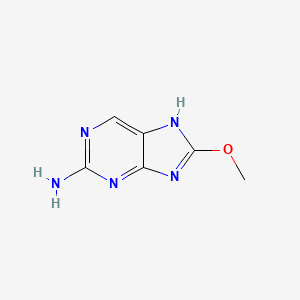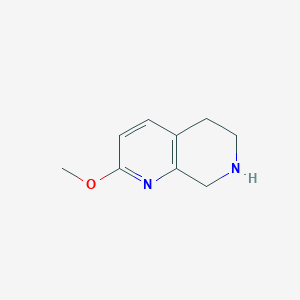![molecular formula C7H5N5 B11919626 5-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B11919626.png)
5-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is part of the azoloazine family, which is known for its diverse biological activities, including antiviral, antidiabetic, and anti-inflammatory properties . The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile typically involves the cyclocondensation of aminoazoles with (ethoxymethylidene)malononitrile. This reaction is carried out in pyridine under reflux conditions for several hours . The optimal method for this synthesis involves heating the initial components in pyridine, which provides a library of different nitrileazolopyrimidines containing both electron-donating and electron-withdrawing substituents in the azole fragment .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Cyclization Reactions: It can undergo cyclization reactions to form fused heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include (ethoxymethylidene)malononitrile, pyridine, and various electrophiles and nucleophiles. Reaction conditions often involve heating under reflux to facilitate the desired transformations .
Major Products Formed
The major products formed from reactions involving this compound include various substituted azoloazines and fused heterocyclic compounds, which are of interest for their potential biological activities .
Applications De Recherche Scientifique
5-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of antiviral, antidiabetic, and anti-inflammatory agents.
Biological Research: The compound is studied for its potential to interact with various biological targets, including enzymes and receptors involved in disease pathways.
Industrial Applications: It is explored for its potential use in the synthesis of functional materials and as a building block for more complex chemical entities.
Mécanisme D'action
The mechanism of action of 5-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. For example, derivatives of this compound have been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR), which play a crucial role in cell signaling pathways . The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
5-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile can be compared with other similar compounds, such as:
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Known for its heat-resistant properties and potential use as an explosive.
5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Another fused-ring compound with high thermal stability.
These compounds share structural similarities but differ in their specific functional groups and applications. The unique combination of amino and nitrile groups in this compound contributes to its distinct biological activities and potential therapeutic uses.
Propriétés
Formule moléculaire |
C7H5N5 |
|---|---|
Poids moléculaire |
159.15 g/mol |
Nom IUPAC |
5-aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C7H5N5/c8-3-5-4-12-6(1-2-10-12)11-7(5)9/h1-2,4H,(H2,9,11) |
Clé InChI |
MGUMPBGLHSJPRY-UHFFFAOYSA-N |
SMILES canonique |
C1=C2N=C(C(=CN2N=C1)C#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Methylpyrido[2,3-D]pyrimidin-4-amine](/img/structure/B11919559.png)
![6-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11919565.png)

![Ethyl spiro[2.3]hexane-5-carboxylate](/img/structure/B11919568.png)
![4-imino-1-oxa-3-azaspiro[4.4]nonan-2-one](/img/structure/B11919580.png)



![3-Isopropylpyrazolo[1,5-a]pyridine](/img/structure/B11919594.png)
![1-(1H-Imidazo[4,5-b]pyridin-2-yl)ethanol](/img/structure/B11919605.png)
![4-[Hydroxy(dimethyl)silyl]butanoic acid](/img/structure/B11919611.png)

![1-propyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11919619.png)
